(2S)-2-[(chloroacetyl)amino]butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(chloroacetyl)amino]butanedioic acid is a chiral compound with significant importance in various fields of chemistry and biochemistry. It is characterized by the presence of a chloroacetyl group attached to an amino acid backbone, making it a versatile intermediate in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(chloroacetyl)amino]butanedioic acid typically involves the chloroacetylation of an amino acid precursor. One common method is the reaction of L-aspartic acid with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalytic methods using engineered enzymes have been explored to achieve more sustainable and environmentally friendly production processes .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(chloroacetyl)amino]butanedioic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acid and chloroacetic acid.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups.
Hydrolysis: Amino acid and chloroacetic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
(2S)-2-[(chloroacetyl)amino]butanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals, including anti-cancer and anti-viral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-[(chloroacetyl)amino]butanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and alter metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-2-aminobutyric acid: A non-proteinogenic amino acid with similar structural features.
Chloroacetic acid: Shares the chloroacetyl group but lacks the amino acid backbone.
Aspartic acid: The amino acid precursor used in the synthesis of (2S)-2-[(chloroacetyl)amino]butanedioic acid.
Uniqueness
This compound is unique due to its combination of a chloroacetyl group and an amino acid backbone, which imparts distinct reactivity and biological activity. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds .
Properties
CAS No. |
67036-33-3 |
---|---|
Molecular Formula |
C6H8ClNO5 |
Molecular Weight |
209.58 g/mol |
IUPAC Name |
2-[(2-chloroacetyl)amino]butanedioic acid |
InChI |
InChI=1S/C6H8ClNO5/c7-2-4(9)8-3(6(12)13)1-5(10)11/h3H,1-2H2,(H,8,9)(H,10,11)(H,12,13) |
InChI Key |
COXKWXFZCRVVQB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CCl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.